molecular formula C11H10FN3OS B2731645 N-(4-fluorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448026-81-0

N-(4-fluorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No. B2731645
M. Wt: 251.28
InChI Key: ZOMLHUVDQUESEI-UHFFFAOYSA-N
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Description

The compound “N-(4-fluorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide” is a complex organic molecule. It contains a fluorobenzyl group, a thiadiazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a fluorobenzyl group could introduce interesting electronic effects due to the electronegativity of fluorine . The thiadiazole ring is a heterocyclic compound that could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The fluorobenzyl group, for example, might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could affect the compound’s polarity, acidity, and reactivity .

Scientific Research Applications

Metabolic and Disposition Studies

Studies utilizing 19F-nuclear magnetic resonance (NMR) spectroscopy have significantly contributed to the drug discovery process, particularly in understanding the metabolism and disposition of potent HIV integrase inhibitors. One study highlighted the application of 19F-NMR in evaluating the metabolic fate and excretion balance of compounds structurally related to N-(4-fluorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide in rats and dogs. This approach allowed for the identification of major metabolites and provided a quantitative assessment of metabolism and excretion, demonstrating the utility of fluorinated compounds in medicinal research (Monteagudo et al., 2007).

Antimicrobial and Antioxidant Activities

Another area of application is the synthesis and evaluation of benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities . A study found that some derivatives, including those structurally similar to N-(4-fluorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as notable antioxidant properties (Menteşe et al., 2015).

Novel Synthetic Approaches

Research on the convenient synthesis of 2-substituted thiazole-5-carboxylates through photolysis highlights innovative methods in organic synthesis, which are crucial for developing new pharmaceuticals and materials. These synthetic pathways offer new strategies for creating derivatives of N-(4-fluorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide, potentially with enhanced biological or physical properties (Fong et al., 2004).

Safety And Hazards

As with any chemical compound, handling “N-(4-fluorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its hazards and safe handling procedures .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-7-14-11(17-15-7)10(16)13-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMLHUVDQUESEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

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